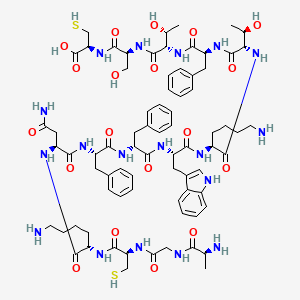

(D-Phe7)-Somatostatin-14

Übersicht

Beschreibung

(D-Phe7)-Somatostatin-14 is an analog of the hormone somatostatin. It is used in research and has been shown to have anti-inflammatory properties . It is also used as an antagonist for α-melanocyte-stimulating hormone (α-MSH) .

Synthesis Analysis

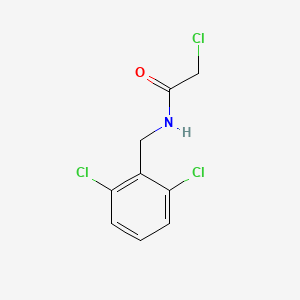

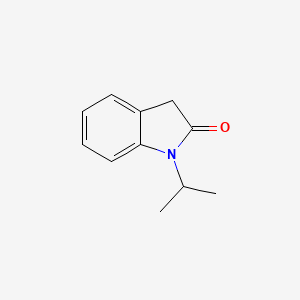

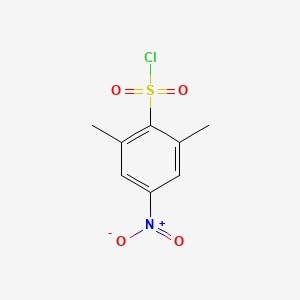

The synthesis of a series of analogs of BIM-23052, which contains halogenated Phe residues, was reported using the standard solid-phase peptide method Fmoc/OtBu-strategy . Another study synthesized a novel series of cyclic melanocyte-stimulating hormone (MSH) analogues and tested their binding properties on cells transiently expressing the human melanocortin1 (MC1), MC3, MC4, and MC5 receptors .Wissenschaftliche Forschungsanwendungen

Therapeutic Activities in Pancreatic Neoplasia

Somatostatin analogs, including compounds like (D-Phe7)-Somatostatin-14, have demonstrated significant potential in the treatment of pancreatic neoplasias and other gastrointestinal disorders. These analogs modulate protein hormone synthesis, impacting various systems beyond the gastrointestinal tract. Their application in palliative care for resistant endocrine tumors and gastrointestinal syndromes underlines their potential therapeutic impact (Longnecker, 1988).

Gastrointestinal Tract Regulation

The peptide plays a critical role in regulating gastrointestinal activities, showcasing profound inhibitory effects across the entire tract. It modulates motility, exocrine, and endocrine secretion processes, indicating its versatility in treating gastrointestinal pathologies, including inflammatory responses and potential antinociceptive effects (Bosch et al., 2009).

Oncology and Antitumor Effects

Somatostatin analogs have been explored for their antitumor and antisecretory effects in cancer, with varied efficacy across different tumor types. While their clinical benefit in symptom management for ectopic hormone secretion in lung cancer is noted, their antitumoral effect in other cancers like breast and gastrointestinal cancers remains limited. However, significant symptomatic and biochemical response rates in neuroendocrine tumors highlight their potential (Keskin & Yalçın, 2013).

Clinical Practice and Diverse Therapeutic Applications

Beyond oncology, somatostatin analogs have shown efficacy in treating a wide array of diseases, from endocrine disorders like acromegaly and thyrotropinomas to non-endocrine conditions such as chronic diarrhea and gastrointestinal hemorrhage. Their safety and versatility make them a valuable therapeutic option across multiple medical fields (Gomes-Porras et al., 2020).

Signaling Transduction and Receptor Targeting

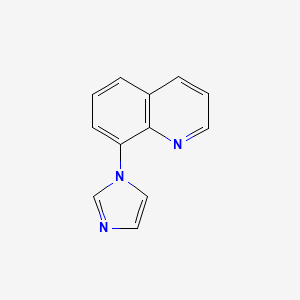

The binding of somatostatin to its receptors initiates multiple transduction pathways, reflecting the hormone's pleiotropic actions. Understanding these pathways is crucial for developing specific pharmacological modulators, offering new therapeutic approaches for diseases involving somatostatin receptors (Cervia et al., 2005).

Wirkmechanismus

Target of Action

(D-Phe7)-Somatostatin-14, also known as Afamelanotide, is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that acts as a non-selective full agonist of melanocortin receptors . The primary targets of this compound are the melanocortin receptors MC1, MC3, MC4, and MC5 . These receptors play a crucial role in various physiological functions, including pigmentation, energy homeostasis, and immune response.

Mode of Action

Afamelanotide interacts with its targets, the melanocortin receptors, by binding to them and activating them . This interaction triggers a cascade of intracellular events that lead to various physiological responses. For instance, activation of MC1 receptors leads to increased production of melanin, contributing to skin pigmentation .

Biochemical Pathways

The activation of melanocortin receptors by Afamelanotide affects several biochemical pathways. For example, it can stimulate the production of melanin, a pigment that protects the skin from ultraviolet radiation .

Pharmacokinetics

The pharmacokinetics of Afamelanotide involves its absorption, distribution, metabolism, and excretion (ADME). It is administered subcutaneously and has full bioavailability . The compound is detectable in peripheral plasma for up to 10 days after a single implant containing 20 mg

Result of Action

The activation of melanocortin receptors by Afamelanotide leads to several molecular and cellular effects. One of the most notable effects is the stimulation of melanin production, which results in skin pigmentation . This can be beneficial in conditions like erythropoietic protoporphyria, where it can help prevent phototoxicity . Moreover, it has been shown to restore the defective proliferative capability of certain keratinocytes .

Zukünftige Richtungen

Recent studies have highlighted the potential of (D-Phe7)-Somatostatin-14 and its analogs in various applications. For instance, one study discussed the potential of selective photothermal therapy of tumors . Another study highlighted the potential of the Phe-Phe motif for peptide self-assembly in nanomedicine . These findings suggest promising future directions for the use of this compound and its analogs in medical and scientific research.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53+,54-,55-,56-,57-,58-,59+,62-,63-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJDVNOOYSANGI-UCHMZRFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H106N18O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1639.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

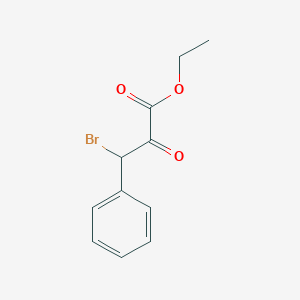

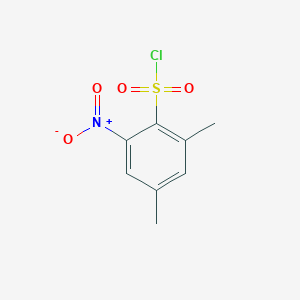

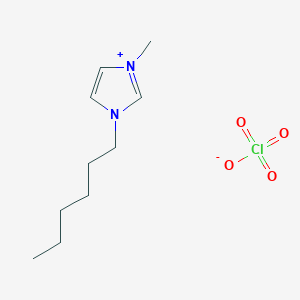

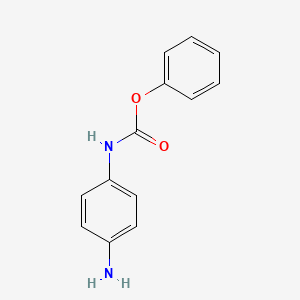

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B3276735.png)

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt](/img/structure/B3276742.png)

![(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid](/img/structure/B3276743.png)